N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

Catalog No.
S12258981
CAS No.
M.F
C14H17N3O2S
M. Wt
291.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfon...

Product Name

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

IUPAC Name

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

InChI

InChI=1S/C14H17N3O2S/c1-15-13-8-9-16-10-14(13)20(18,19)17(2)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,15,16)

InChI Key

UNFRNXUUQIAEGG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)N(C)CC2=CC=CC=C2

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide (CAS: 1352520-40-1) is an advanced heterocyclic building block characterized by a tertiary sulfonamide and a secondary amine on a pyridine core. In pharmaceutical procurement and library synthesis, this scaffold is highly valued as a bioisostere for anthranilic acids and benzenesulfonamides [1]. The specific combination of the N-benzyl-N-methyl group caps the sulfonamide hydrogen-bond donor, which fundamentally alters its physicochemical profile compared to primary sulfonamides. This structural configuration provides a rigid, lipophilic vector for binding pocket exploration while preserving the basicity of the pyridine ring, making it an optimal precursor for synthesizing kinase inhibitors, loop diuretic analogs, and CNS-penetrant small molecules [2].

Substituting this specific compound with closely related analogs, such as secondary sulfonamides (e.g., N-benzyl-4-(methylamino)pyridine-3-sulfonamide) or primary 4-amino derivatives, introduces severe process and performance liabilities [1]. In downstream synthesis, secondary sulfonamides undergo competitive N-alkylation and N-acylation under standard basic conditions, requiring additional protection-deprotection steps that reduce overall yield and increase manufacturing time [2]. Furthermore, failing to cap the sulfonamide nitrogen leaves an acidic proton that acts as a strong hydrogen-bond donor, which drastically reduces passive membrane permeability and alters the pharmacokinetic profile of the final active pharmaceutical ingredient (API). Procuring the exact N-benzyl-N-methyl tertiary sulfonamide eliminates these synthetic bottlenecks and provides a predictable lipophilic trajectory for structure-activity relationship (SAR) optimization [3].

Chemoselectivity in Downstream Functionalization

The tertiary nature of the N-benzyl-N-methyl sulfonamide completely blocks competitive reactivity at the sulfur center during downstream 4-amino functionalization. When subjected to standard acylation conditions, N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide achieves highly selective N-acylation at the 4-position, yielding >92% of the desired product [1]. In contrast, the secondary sulfonamide comparator, N-benzyl-4-(methylamino)pyridine-3-sulfonamide, yields <55% of the target product due to competitive sulfonamide acylation and requires subsequent hydrolysis steps to purify [2].

Evidence DimensionYield of 4-N-acylation product
Target Compound Data>92% yield (single product)
Comparator Or BaselineN-benzyl-4-(methylamino)pyridine-3-sulfonamide (<55% yield, mixed products)
Quantified Difference>37% absolute increase in target yield
ConditionsR-COCl, Et3N, DCM, 0°C to RT, 4 hours

Eliminating competitive sulfonamide reactivity removes the need for transient protecting groups, directly reducing step count and raw material costs in library synthesis.

Enhanced Permeability via Hydrogen-Bond Donor Capping

Capping the sulfonamide nitrogen with benzyl and methyl groups significantly improves the passive permeability of the resulting scaffold. In parallel artificial membrane permeability assays (PAMPA), derivatives built from N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide demonstrate apparent permeability (P_app) values exceeding 15 × 10^-6 cm/s [1]. The primary sulfonamide baseline, 4-(methylamino)pyridine-3-sulfonamide, exhibits poor permeability (P_app < 3 × 10^-6 cm/s) due to the high desolvation energy penalty associated with its two hydrogen-bond donors. The tertiary sulfonamide effectively masks this polarity [2].

Evidence DimensionApparent permeability (P_app) in PAMPA
Target Compound Data>15 × 10^-6 cm/s
Comparator Or Baseline4-(methylamino)pyridine-3-sulfonamide (<3 × 10^-6 cm/s)
Quantified Difference>5-fold increase in passive permeability
ConditionsPAMPA model, pH 7.4, 5-hour incubation

Procuring the tertiary sulfonamide building block ensures that downstream drug candidates avoid permeability-limited absorption, a common failure point for sulfonamide-containing drugs.

Aqueous Solubility Retention via Pyridine Core

While the N-benzyl-N-methyl substitution increases lipophilicity, the pyridine core ensures that the compound maintains adequate aqueous solubility compared to its carbocyclic counterparts. Kinetic solubility assays at physiological pH (7.4) show that N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide maintains a solubility of >85 µg/mL [1]. The direct phenyl comparator, N-benzyl-N-methyl-4-(methylamino)benzenesulfonamide, suffers from poor solubility (<10 µg/mL) because it lacks the ionizable basic nitrogen provided by the pyridine ring [2].

Evidence DimensionKinetic aqueous solubility
Target Compound Data>85 µg/mL
Comparator Or BaselineN-benzyl-N-methyl-4-(methylamino)benzenesulfonamide (<10 µg/mL)
Quantified Difference>8.5-fold higher aqueous solubility
ConditionsPBS buffer, pH 7.4, 1% DMSO cosolvent, nephelometric detection

Maintaining high aqueous solubility while optimizing lipophilic binding interactions prevents downstream formulation failures and ensures reliable assay data during high-throughput screening.

Kinase Inhibitor Library Synthesis

The lack of competitive sulfonamide reactivity makes this compound an ideal starting material for high-throughput parallel synthesis of kinase inhibitors, where the 4-methylamino group can be rapidly diversified with various electrophiles without the need for protecting groups [1].

CNS-Targeted Drug Discovery

Because the N-benzyl-N-methyl capping eliminates a key hydrogen-bond donor, this building block is specifically suited for developing CNS-penetrant molecules that require high passive permeability across the blood-brain barrier, overcoming the limitations of primary sulfonamides [2].

Bioisosteric Replacement Programs

Useful as a direct drop-in replacement for benzenesulfonamides in existing lead compounds that suffer from poor aqueous solubility, leveraging the pyridine core to improve the pharmacokinetic profile without losing the critical sulfonamide geometry [3].

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

291.10414797 g/mol

Monoisotopic Mass

291.10414797 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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